

Introduction: A Multifaceted Building Block for Complex Molecule Synthesis

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Compound of Interest

Compound Name: 2-Iodo-4-nitro-5-(trifluoromethyl)aniline

Cat. No.: B1390515

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In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms has become a cornerstone of modern molecular design.[1] The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] **2-Iodo-4-nitro-5-(trifluoromethyl)aniline** (CAS No: 852569-37-0) is a quintessential example of a highly functionalized aromatic building block that harnesses the power of this group.[4]

This molecule is not merely a carrier of the trifluoromethyl moiety; it is an intricately designed scaffold where each functional group—the iodo, the nitro, the amino, and the trifluoromethyl group—plays a distinct and often synergistic role. The electron-deficient nature of the aromatic ring, heavily influenced by the nitro and trifluoromethyl substituents, activates the C-I bond for a variety of palladium-catalyzed cross-coupling reactions.[5] Simultaneously, the amino and nitro groups serve as versatile handles for subsequent transformations, most notably in the construction of complex heterocyclic systems.[6][7]

This guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It moves beyond simple procedural outlines to provide a deeper understanding of the causality behind experimental choices, offering detailed protocols for key transformations and insights into the compound's reactivity.

Physicochemical Properties and Safe Handling

Before utilization in any synthetic protocol, a thorough understanding of the compound's properties and safety requirements is paramount.

Property	Value	Source
CAS Number	852569-37-0	[4][5]
Molecular Formula	C ₇ H ₄ F ₃ IN ₂ O ₂	[4]
Molecular Weight	332.02 g/mol	[4][5]
Appearance	Solid	[8]
Melting Point	128 - 130 °C	[8]
InChI Key	LIFWKVXKKCOJPY- UHFFFAOYSA-N	[5][8]

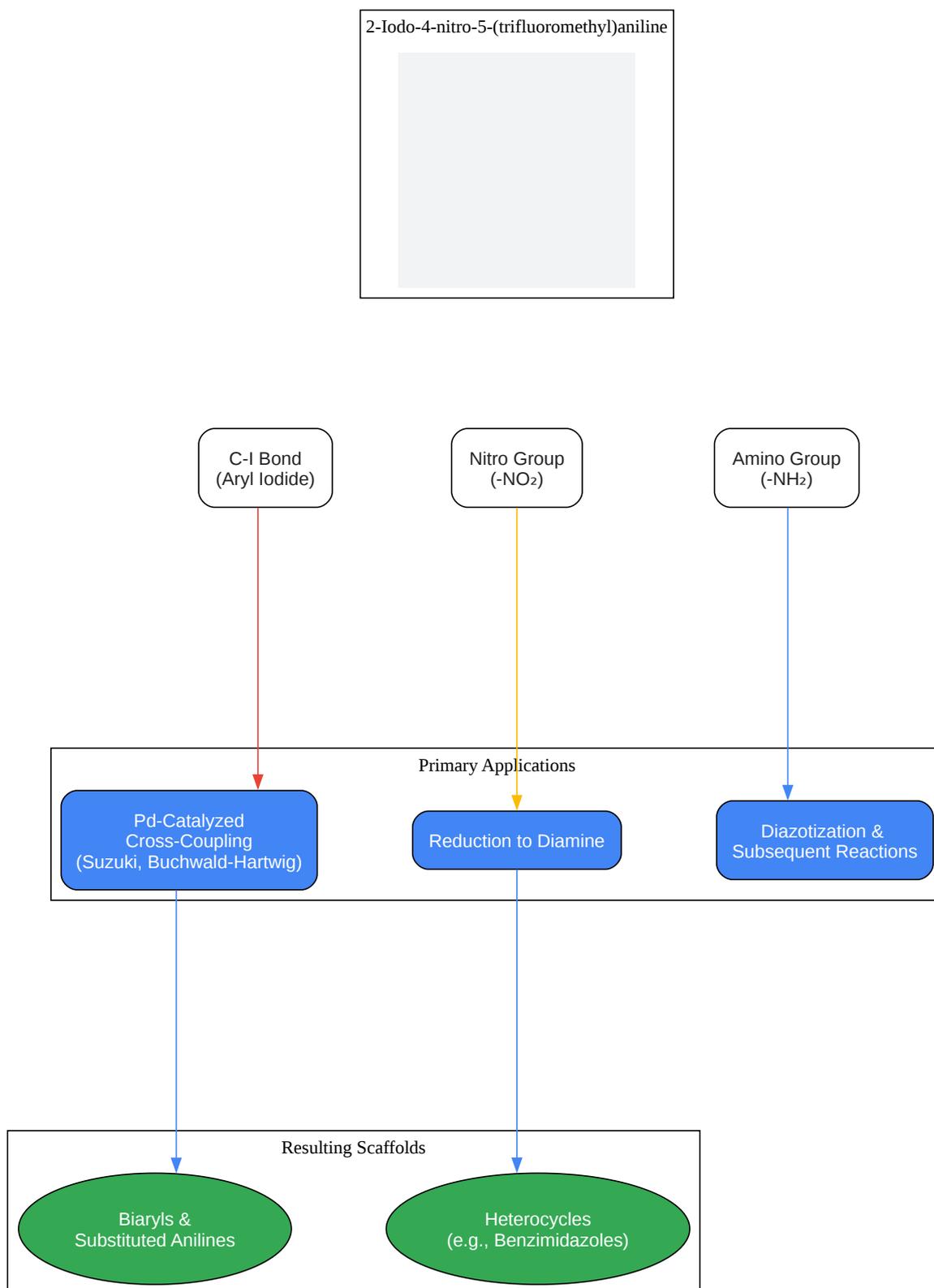
Safety and Handling Protocol:

2-Iodo-4-nitro-5-(trifluoromethyl)aniline is a hazardous substance and must be handled with appropriate precautions.[8]

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.[9][10]
- Health Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation.[8][9]
- Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not breathe dust. Ensure the use of a certified respirator (e.g., N95 dust mask) if ventilation is inadequate.[8]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

Core Reactivity: A Map of Synthetic Potential

The synthetic versatility of **2-Iodo-4-nitro-5-(trifluoromethyl)aniline** stems from its distinct reactive sites. The interplay between the electron-donating amino group and the powerful electron-withdrawing nitro and trifluoromethyl groups creates a unique electronic environment that dictates its reactivity.



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Key reactive centers and their corresponding synthetic transformations.

Application Note 1: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation

Scientific Context: The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, enabling the creation of biaryl structures that are prevalent in pharmaceuticals and advanced materials.^{[11][12]} The reaction's tolerance for a wide array of functional groups makes it exceptionally suitable for complex substrates like **2-Iodo-4-nitro-5-(trifluoromethyl)aniline**.^[12] The electron-deficient nature of the aryl iodide in this substrate generally enhances the rate of the initial oxidative addition step, which is often rate-limiting in the catalytic cycle.^[12]

Catalytic Cycle Visualization:

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 2-(4-methoxyphenyl)-4-nitro-5-(trifluoromethyl)aniline

This protocol is a representative example and may require optimization for different boronic acids.

- Reagent Preparation:
 - To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **2-Iodo-4-nitro-5-(trifluoromethyl)aniline** (1.0 mmol, 332 mg).
 - Add 4-methoxyphenylboronic acid (1.2 mmol, 182 mg).
 - Add potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg) as the base.
 - Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg).
- Solvent Addition:
 - Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).
- Reaction Execution:
 - Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

- Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature.
 - Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) followed by brine (10 mL).
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Behind the Bench: Causality in Experimental Design

- Choice of Base: Potassium carbonate is a moderately strong base sufficient to facilitate the transmetalation step by forming the active boronate species. For less reactive boronic acids, a stronger base like cesium carbonate (Cs_2CO_3) might be necessary.[\[13\]](#)
- Solvent System: The dioxane/water mixture is standard for Suzuki couplings. Dioxane solubilizes the organic reagents, while water is essential for dissolving the inorganic base and facilitating the formation of the active palladium-hydroxo species that aids transmetalation.
- Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation by air, which would render it inactive. Maintaining an inert atmosphere throughout the reaction is critical for achieving high yields.[\[13\]](#)

Application Note 2: Buchwald-Hartwig Amination for C(sp²)-N Bond Formation

Scientific Context: The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a powerful tool for forging C-N bonds where classical methods fail.[\[14\]](#) This reaction is indispensable in pharmaceutical development, where the aryl amine motif is

ubiquitous.[15] For a sterically hindered and electronically deactivated substrate like **2-iodo-4-nitro-5-(trifluoromethyl)aniline**, the choice of ligand and base is particularly critical to overcome the challenges of reductive elimination.[16][17]

Catalytic Cycle Visualization:

The catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Protocol: Synthesis of N-benzyl-**2-iodo-4-nitro-5-(trifluoromethyl)aniline**

This protocol uses a strong, non-nucleophilic base and a specialized ligand, typical for modern Buchwald-Hartwig aminations.

- Reagent Preparation:
 - In a glovebox, add sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg) to an oven-dried Schlenk tube.
 - Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18 mg) and a sterically hindered phosphine ligand (e.g., XPhos, 0.08 mmol, 38 mg).
 - Add **2-iodo-4-nitro-5-(trifluoromethyl)aniline** (1.0 mmol, 332 mg).
 - Remove the tube from the glovebox.
- Solvent and Reagent Addition:
 - Under a positive pressure of argon, add dry, degassed toluene (5 mL).
 - Add benzylamine (1.2 mmol, 131 μL) via syringe.
- Reaction Execution:
 - Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
 - Monitor the reaction by TLC or LC-MS until the starting aniline is consumed (typically 12-24 hours).
- Work-up and Purification:

- Cool the reaction to room temperature and quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extract the product with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
- Purify the residue by flash column chromatography to obtain the desired N-arylated product.

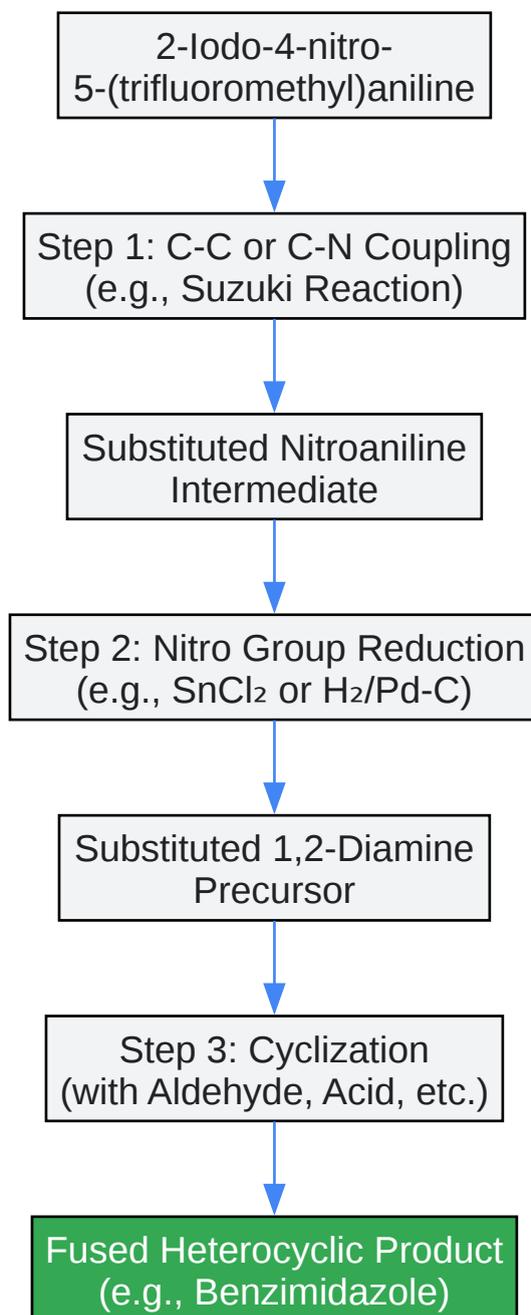
Behind the Bench: Causality in Experimental Design

- **Catalyst System:** The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (a "Buchwald ligand" like XPhos) is crucial.[16] The ligand promotes the oxidative addition, stabilizes the palladium center, and, most importantly, facilitates the difficult C-N reductive elimination step.
- **Strong, Non-nucleophilic Base:** A strong base like NaOt-Bu is required to deprotonate the amine once it has coordinated to the palladium center, forming the key palladium-amido complex.[13] Weaker bases are generally ineffective for this transformation.
- **Anhydrous Conditions:** Unlike the Suzuki reaction, the Buchwald-Hartwig amination is highly sensitive to water, which can hydrolyze the base and poison the catalyst. Use of dry solvents and inert atmosphere techniques is non-negotiable.

Application Note 3: A Gateway to Nitrogen-Containing Heterocycles

Scientific Context: The true power of **2-Iodo-4-nitro-5-(trifluoromethyl)aniline** is realized in multi-step syntheses. The nitro group, after serving its role as a powerful electron-withdrawing and directing group, can be readily reduced to a primary amine.[5][6] This transformation unmasks a 1,2-diamine precursor (or a derivative thereof), which is a classic starting point for constructing a vast array of N-heterocycles, such as benzimidazoles, quinoxalines, and phenazines.[7][18]

Synthetic Workflow Visualization:



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Multi-step workflow from the starting material to fused heterocyclic systems.

Detailed Protocol: Reduction of the Nitro Group

This protocol describes the reduction of a generic 2-substituted-4-nitro-5-(trifluoromethyl)aniline, the product from a prior cross-coupling reaction.

- Reagent Preparation:
 - Dissolve the nitroaniline starting material (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.
 - In a separate beaker, prepare a solution of tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (5.0 mmol, 1.13 g) in concentrated hydrochloric acid (HCl) (3 mL). Caution: This is an exothermic process.
- Reaction Execution:
 - Slowly add the SnCl_2/HCl solution to the stirred solution of the nitroaniline at room temperature.
 - After the addition is complete, heat the mixture to reflux (approx. 78 °C) for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
- Work-up and Purification:
 - Cool the reaction mixture in an ice bath.
 - Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO_3) or a concentrated sodium hydroxide (NaOH) solution until the pH is > 8. Caution: Vigorous gas evolution and precipitation of tin salts will occur.
 - Extract the aqueous slurry with ethyl acetate or dichloromethane (3 x 20 mL).
 - Filter the combined organic layers through a pad of Celite to remove insoluble tin salts.
 - Wash the filtrate with brine, dry over Na_2SO_4 , and concentrate under reduced pressure to yield the diamine product, which is often used in the next step without further purification.

Behind the Bench: Causality in Experimental Design

- Choice of Reducing Agent: Tin(II) chloride in HCl is a classic and robust method for reducing aromatic nitro groups, even in the presence of other reducible functionalities like halides. An

alternative, "greener" method is catalytic hydrogenation (H_2 gas with a Pd/C catalyst), which avoids the use of stoichiometric heavy metals and simplifies the work-up.

- Acidic Conditions: The reaction is performed in strong acid, which is necessary for the mechanism of reduction by $SnCl_2$. The resulting amine product is protonated as an ammonium salt, which requires careful neutralization during the work-up to isolate the free base.

Summary and Outlook

2-Iodo-4-nitro-5-(trifluoromethyl)aniline is far more than a simple chemical intermediate; it is a strategically designed platform for the efficient construction of molecular complexity. Its well-defined reactive sites allow for a modular and sequential approach to synthesis. Chemists can first install desired complexity at the C-I position via robust palladium-catalyzed cross-coupling reactions and then leverage the nitro and amino groups to forge intricate heterocyclic scaffolds. This building block will undoubtedly continue to be a valuable tool for researchers in the ongoing quest to develop novel therapeutics, agrochemicals, and functional materials.

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